molecular formula C10H11FO3 B8484796 Methyl 4-ethoxy-3-fluorobenzoate CAS No. 321198-23-6

Methyl 4-ethoxy-3-fluorobenzoate

Cat. No. B8484796
M. Wt: 198.19 g/mol
InChI Key: SFSRWJBLMGQBGM-UHFFFAOYSA-N
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Patent
US06265426B1

Procedure details

A solution of 3-fluoro-4-hydroxy-benzoic acid methyl ester (1.5 g, 8.82 mmol), K2CO3 (2.43 g, 17.6 mmol) and ethyliodide (2.75 g, 17.6 mmol) in DMF (15 ml) was heated to 80° C. for 2 hrs. Addition of excess Na2CO3 and extraction with EtOAc followed by washing with satd. NaCl, then drying with Na2SO4 and evaporation afforded the title compound (1.76 g, 101% yield) as an orange oil. MS: m/e=170 (M+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
101%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([F:11])[CH:5]=1.C([O-])([O-])=O.[K+].[K+].[CH2:19](I)[CH3:20].C([O-])([O-])=O.[Na+].[Na+]>CN(C=O)C.CCOC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:19][CH3:20])=[C:6]([F:11])[CH:5]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)O)F)=O
Name
Quantity
2.43 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2.75 g
Type
reactant
Smiles
C(C)I
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
by washing with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaCl, then drying with Na2SO4 and evaporation

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)OCC)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.